molecular formula C16H14N2O B1234065 3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile CAS No. 5462-59-9

3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile

Cat. No. B1234065
CAS RN: 5462-59-9
M. Wt: 250.29 g/mol
InChI Key: RYWLHRBANKUJLH-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile is a stilbenoid.

Scientific Research Applications

Biocatalytic Hydrolysis

The biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 has been studied for hydrolyzing β-aminonitriles (including derivatives of 3-amino-3-phenylpropanenitrile) into corresponding amides. This process exhibited enantioselectivity for compounds such as 3-amino-3-(4-methoxyphenyl)propanenitrile, highlighting potential applications in synthesizing specific enantiomers of bioactive compounds (Chhiba et al., 2012).

Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC), a related compound, initiates the diradical polymerization of acrylonitrile, suggesting potential use in polymer synthesis and modification (Li et al., 1991).

Chemical Synthesis

The base-catalyzed reaction of various aldehydes with (4-methoxyphenyl)acetonitrile, a related compound, has been utilized to synthesize new dipolarophiles. These compounds are instrumental in constructing bioactive heterocycles, indicating their potential in medicinal chemistry and drug development (Kavitha et al., 2006).

Environmental and Biomedical Applications

Acrylonitrile-based hydrogel particles have been developed for diverse applications, including drug delivery, environmental contaminant removal, and as a medium for catalysis. These particles can be chemically modified, enhancing their absorption capacity and catalytic activity (Sahiner et al., 2011).

Crystal Structure Analysis

The synthesis and crystal structure of various acrylonitrile derivatives, including those with methoxyphenyl groups, have been extensively studied. Understanding their crystal structures aids in the design of materials and molecules with specific properties (Shinkre et al., 2008).

Cytotoxicity and Drug Development

Some derivatives of acrylonitriles, including those with a 4-methoxyphenyl group, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting their potential in anticancer drug development (Hassan et al., 2014).

properties

CAS RN

5462-59-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(Z)-3-(3-aminophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H14N2O/c1-19-16-7-5-13(6-8-16)14(11-17)9-12-3-2-4-15(18)10-12/h2-10H,18H2,1H3/b14-9+

InChI Key

RYWLHRBANKUJLH-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)N)/C#N

SMILES

COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N)C#N

Other CAS RN

5462-59-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile
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3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile
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3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile
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3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile
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3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile

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